molecular formula C27H24N4O3S B3285239 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE CAS No. 799768-78-8

6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

Cat. No.: B3285239
CAS No.: 799768-78-8
M. Wt: 484.6 g/mol
InChI Key: LPKMHLUULNZTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research This compound is known for its unique structure, which includes a benzylcarbamoyl group, a cyano group, a furan ring, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of benzyl isocyanate, cyanoacetic acid, and furan derivatives, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(THIOPHEN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
  • 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(PYRIDIN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its furan ring, in particular, distinguishes it from similar compounds with thiophene or pyridine rings .

Properties

IUPAC Name

6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-18-24(26(33)31-20-11-6-3-7-12-20)25(22-13-8-14-34-22)21(15-28)27(30-18)35-17-23(32)29-16-19-9-4-2-5-10-19/h2-14,25,30H,16-17H2,1H3,(H,29,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKMHLUULNZTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NCC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
Reactant of Route 4
6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
Reactant of Route 5
6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
Reactant of Route 6
6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

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